![molecular formula C22H24N2O3 B4009024 4-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4009024.png)
4-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Description
Synthesis Analysis
The synthesis of compounds related to 4-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-azatricyclo[5.2.1.0^2,6^]dec-8-ene-3,5-dione involves complex chemical reactions, including the formation of azatricyclo dec-ene-dione frameworks. These frameworks are prepared and studied for their pharmacological activities, as well as their chemical and physical properties (Kossakowski et al., 2008).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related azatricyclo dec-ene-dione compounds have been extensively analyzed using spectroscopic methods and quantum chemical calculations. These studies include FT-IR, FT-Raman investigations, and DFT methods to determine the charge transfer within molecules and analyze the molecule's stability through hyper-conjugative interactions and charge delocalization (Renjith et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of azatricyclo dec-ene-dione derivatives has been explored through various reactions, including reactions with dicarboxylic acid anhydrides to prepare hydrazido acids and bis-imides. These reactions demonstrate the compounds' potential for further chemical transformations and applications in synthetic chemistry (Kas’yan et al., 2007).
Physical Properties Analysis
The physical properties, such as the first hyperpolarizability of azatricyclo dec-ene-dione derivatives, indicate their potential role in non-linear optics. Investigations include molecular electrostatic potential (MEP) analysis using the DFT method, highlighting their electronic properties and contributions to the field of materials science (Renjith et al., 2014).
Chemical Properties Analysis
In-depth studies on the synthesis, pharmacological evaluation, and chemical properties of azatricyclo dec-ene-dione derivatives have been conducted. These studies include the evaluation of their affinity to various receptors and their potential as pharmaceutically relevant compounds, underscoring the diverse chemical properties and applications of these molecules (Kossakowski et al., 2008).
properties
IUPAC Name |
4-[3-(4-methylpiperidine-1-carbonyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-13-7-9-23(10-8-13)20(25)16-3-2-4-17(12-16)24-21(26)18-14-5-6-15(11-14)19(18)22(24)27/h2-6,12-15,18-19H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOAMTUYGRKATG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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